molecular formula C20H15BrClNO3S B11141428 2-bromo-N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)benzamide

2-bromo-N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)benzamide

Cat. No.: B11141428
M. Wt: 464.8 g/mol
InChI Key: QGLUHUZYBTZIJH-UHFFFAOYSA-N
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Description

2-BROMO-N-(4-CHLOROBENZENESULFONYL)-N-(4-METHYLPHENYL)BENZAMIDE is a synthetic organic compound that belongs to the class of sulfonyl amides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMO-N-(4-CHLOROBENZENESULFONYL)-N-(4-METHYLPHENYL)BENZAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Introduction of the bromine atom to the benzene ring.

    Sulfonylation: Attachment of the sulfonyl group to the aromatic ring.

    Amidation: Formation of the amide bond between the sulfonyl group and the amine.

Industrial Production Methods

Industrial production methods would likely involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods might include:

    Batch reactors: For precise control over reaction conditions.

    Continuous flow reactors: For efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-BROMO-N-(4-CHLOROBENZENESULFONYL)-N-(4-METHYLPHENYL)BENZAMIDE can undergo various chemical reactions, including:

    Substitution reactions: Where the bromine atom can be replaced by other substituents.

    Oxidation and reduction reactions: Affecting the sulfonyl and amide groups.

    Hydrolysis: Breaking down the compound into its constituent parts.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone.

    Oxidation: Reagents like potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions might yield derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-BROMO-N-(4-CHLOROBENZENESULFONYL)-N-(4-METHYLPHENYL)BENZAMIDE would involve its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and amide groups might play crucial roles in binding to these targets, affecting their activity and leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-CHLOROBENZENESULFONYL)-N-(4-METHYLPHENYL)BENZAMIDE: Lacks the bromine atom.

    2-BROMO-N-(4-METHYLPHENYL)BENZAMIDE: Lacks the sulfonyl group.

Uniqueness

2-BROMO-N-(4-CHLOROBENZENESULFONYL)-N-(4-METHYLPHENYL)BENZAMIDE is unique due to the presence of both the bromine and sulfonyl groups, which might confer specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C20H15BrClNO3S

Molecular Weight

464.8 g/mol

IUPAC Name

2-bromo-N-(4-chlorophenyl)sulfonyl-N-(4-methylphenyl)benzamide

InChI

InChI=1S/C20H15BrClNO3S/c1-14-6-10-16(11-7-14)23(20(24)18-4-2-3-5-19(18)21)27(25,26)17-12-8-15(22)9-13-17/h2-13H,1H3

InChI Key

QGLUHUZYBTZIJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C(=O)C2=CC=CC=C2Br)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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